Quantitative Thermal Stabilization: 2'-OMe-A(Bz)-Containing Duplex Tm Elevation vs. Unmodified RNA and DNA Baselines
Incorporation of 2′-OMe-A(Bz) phosphoramidite into oligonucleotides yields RNA-RNA duplexes with measurably elevated thermal stability relative to both DNA-RNA and unmodified RNA-RNA duplexes. The rank order of hybridization stability to a complementary RNA target is: DNA < RNA < 2′-OMe-RNA < 2′-F-RNA [1]. The increased duplex Tm conferred by 2′-OMe modification translates directly to enhanced target binding affinity under physiological conditions, a key performance metric for antisense and siRNA applications .
| Evidence Dimension | Duplex thermal stability (relative hybridization affinity to complementary RNA) |
|---|---|
| Target Compound Data | 2′-OMe-RNA: Intermediate Tm elevation between RNA and 2′-F-RNA |
| Comparator Or Baseline | DNA (lowest Tm), unmodified RNA (baseline), 2′-F-RNA (highest Tm) |
| Quantified Difference | Rank order: DNA < RNA < 2′-OMe-RNA < 2′-F-RNA (class-level inference; exact ΔTm per modification varies by sequence context) |
| Conditions | Oligonucleotide hybridization to complementary RNA target; Tm measurement |
Why This Matters
This positions 2′-OMe-A(Bz) as the intermediate-affinity choice when 2′-F modification produces excessive Tm elevation that may compromise sequence specificity, enabling precise tuning of duplex stability.
- [1] Biosearch Technologies. Modifications for Nuclease Resistance: 2'-O-Methyl (2'-OMe) vs. 2'-Fluoro (2'-F). View Source
